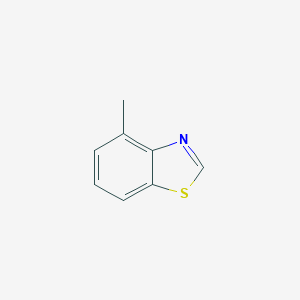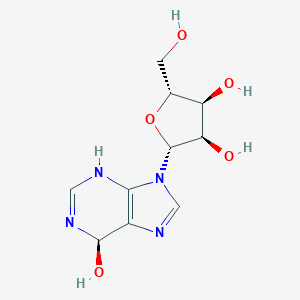
6-Hydroxyl-1,6-dihydropurine ribonucleoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyl-1,6-dihydropurine ribonucleoside (6-OH-dPr) is a modified nucleoside that has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. This compound is a derivative of adenosine, which is a building block of RNA and DNA. The unique chemical structure of 6-OH-dPr makes it an attractive target for drug development, as it has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-Hydroxyl-1,6-dihydropurine ribonucleoside is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in RNA and DNA synthesis. This inhibition can lead to a range of biochemical and physiological effects, including cell cycle arrest, apoptosis, and immune modulation.
Effets Biochimiques Et Physiologiques
6-Hydroxyl-1,6-dihydropurine ribonucleoside has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 6-Hydroxyl-1,6-dihydropurine ribonucleoside an attractive target for drug development, as it has the potential to be used as a therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside in lab experiments is its ability to selectively target enzymes involved in RNA and DNA synthesis, making it a useful tool for studying these processes. However, one limitation of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-Hydroxyl-1,6-dihydropurine ribonucleoside, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the investigation of its mechanisms of action. Additionally, research could be focused on the development of new analogs of 6-Hydroxyl-1,6-dihydropurine ribonucleoside with improved pharmacological properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of 6-Hydroxyl-1,6-dihydropurine ribonucleoside can be achieved through several different methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of adenosine to 6-Hydroxyl-1,6-dihydropurine ribonucleoside using the enzyme adenosine deaminase. Another method involves the use of chemical reagents to modify the structure of adenosine, resulting in the formation of 6-Hydroxyl-1,6-dihydropurine ribonucleoside.
Applications De Recherche Scientifique
6-Hydroxyl-1,6-dihydropurine ribonucleoside has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. One area of research has focused on the use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a tool for studying the mechanisms of RNA and DNA synthesis. Other research has explored the potential use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Propriétés
Numéro CAS |
136315-04-3 |
|---|---|
Nom du produit |
6-Hydroxyl-1,6-dihydropurine ribonucleoside |
Formule moléculaire |
C10H14N4O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[(6R)-6-hydroxy-3,6-dihydropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,9-10,15-18H,1H2,(H,11,12)/t4-,6-,7-,9-,10-/m1/s1 |
Clé InChI |
WGRXVKRHIMUTPD-HRNNJVHXSA-N |
SMILES isomérique |
C1=N[C@@H](C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
SMILES canonique |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Autres numéros CAS |
136315-04-3 |
Synonymes |
6-hydroxyl-1,6-dihydropurine ribonucleoside HDHPR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



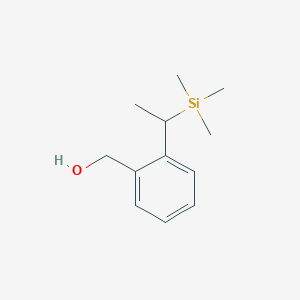
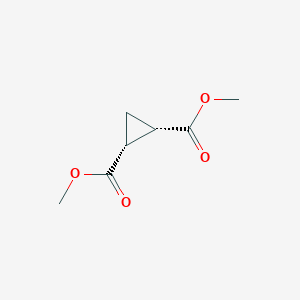
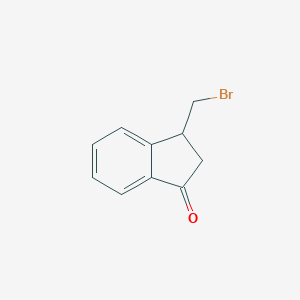
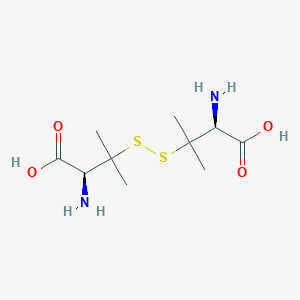
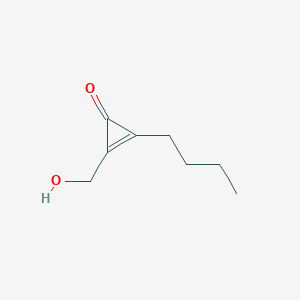
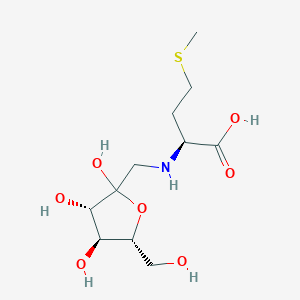
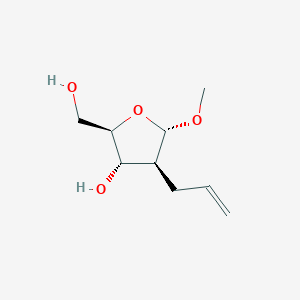
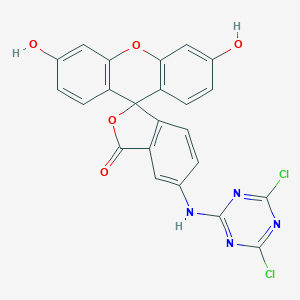
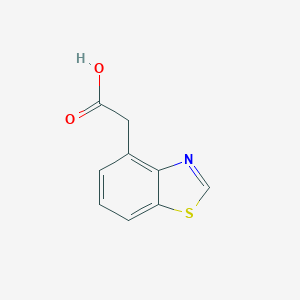
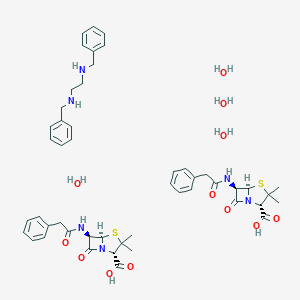
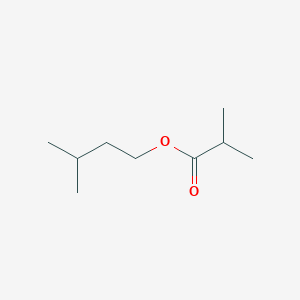
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
